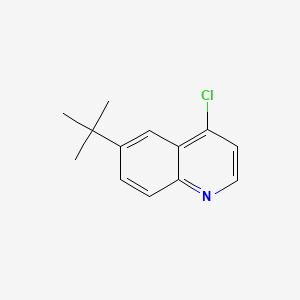

6-tert-Butyl-4-chloro-quinoline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-tert-butyl-4-chloroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClN/c1-13(2,3)9-4-5-12-10(8-9)11(14)6-7-15-12/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRVMLZMNINVLIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C=CN=C2C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901279299 | |

| Record name | 4-Chloro-6-(1,1-dimethylethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901279299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18436-72-1 | |

| Record name | 4-Chloro-6-(1,1-dimethylethyl)quinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18436-72-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-6-(1,1-dimethylethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901279299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Methodologies for the Synthesis of 6 Tert Butyl 4 Chloro Quinoline

Established Synthetic Pathways and Their Mechanistic Underpinnings for Quinoline (B57606) Scaffolds

The construction of the core quinoline scaffold is the initial and most critical phase in the synthesis of 6-tert-butyl-4-chloro-quinoline. This typically involves the formation of the quinoline ring system, followed by the strategic introduction of the chloro and tert-butyl substituents.

Cyclization Reactions for Quinoline Ring Formation (e.g., Friedländer, Skraup, Doebner-Miller, Combes)

Several classical named reactions provide reliable routes to the quinoline core. The choice of method often depends on the availability of starting materials and the desired substitution pattern. For the synthesis of a 6-substituted quinoline, these reactions would typically start from a correspondingly substituted aniline (B41778), in this case, 4-tert-butylaniline (B146146).

The Friedländer Synthesis: This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. nih.govwikipedia.org The reaction can be catalyzed by either acids or bases. acs.org The mechanism is believed to proceed through an initial aldol (B89426) condensation, followed by cyclization and dehydration to form the quinoline ring. acs.orgorganic-chemistry.org An alternative pathway involving the initial formation of a Schiff base has also been proposed. nih.govwikipedia.org

The Skraup Synthesis: A robust method for producing quinolines, the Skraup synthesis involves heating an aniline derivative with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. acs.orgijstr.orgscribd.com The reaction begins with the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline. iipseries.org Subsequent cyclization and oxidation yield the quinoline product. iipseries.org Using 4-tert-butylaniline as the starting material would directly lead to a 6-tert-butylquinoline (B1582401) skeleton.

The Doebner-Miller Reaction: This reaction is a modification of the Skraup synthesis and utilizes α,β-unsaturated aldehydes or ketones reacting with anilines in the presence of an acid catalyst. scribd.comacs.orgrsc.org The mechanism is complex and thought to involve a series of conjugate additions, condensations, and cyclization/dehydration steps. acs.org

The Combes Synthesis: This method employs the reaction of an aniline with a β-diketone under acidic conditions. iipseries.orgacs.org The mechanism involves the formation of a Schiff base intermediate, which then undergoes an acid-catalyzed cyclization and dehydration to afford the quinoline. acs.org The regioselectivity can be influenced by the steric and electronic properties of the substituents on both the aniline and the diketone. acs.org

A comparative overview of these classical methods is presented below:

| Reaction | Key Reactants | Catalyst/Conditions | Key Mechanistic Steps |

| Friedländer | 2-Aminoaryl aldehyde/ketone + α-Methylene carbonyl | Acid or Base | Aldol condensation, Cyclization, Dehydration nih.govacs.org |

| Skraup | Aniline + Glycerol | H₂SO₄, Oxidizing agent (e.g., nitrobenzene) | Acrolein formation, Michael addition, Cyclization, Oxidation iipseries.org |

| Doebner-Miller | Aniline + α,β-Unsaturated carbonyl | Acid (Lewis or Brønsted) | Conjugate addition, Condensation, Cyclization acs.org |

| Combes | Aniline + β-Diketone | Acid (e.g., H₂SO₄) | Schiff base formation, Cyclization, Dehydration acs.org |

Strategies for Chlorination at the C4 Position

Once the 6-tert-butylquinoline scaffold is assembled, the next step is the introduction of the chlorine atom at the C4 position. A common and effective strategy involves the synthesis of a 4-hydroxyquinoline (B1666331) (a quinolin-4-one) intermediate, which is then converted to the desired 4-chloroquinoline (B167314).

The Conrad-Limpach-Knorr synthesis is a classic method for preparing 4-hydroxyquinolines (quinolones) by reacting anilines with β-ketoesters. pharmaguideline.com At lower temperatures, cyclization of the intermediate β-amino acrylate (B77674) leads to the 4-quinolone. pharmaguideline.com Therefore, reacting 4-tert-butylaniline with a suitable β-ketoester would yield 6-tert-butyl-4-hydroxyquinoline.

The conversion of the 4-hydroxy group to a chloro group is typically achieved using a chlorinating agent. Phosphorus oxychloride (POCl₃) is a widely used reagent for this transformation. chemicalbook.com The reaction of 6-tert-butyl-4-hydroxyquinoline with POCl₃ would furnish this compound. The Vilsmeier-Haack reaction, which uses a reagent formed from POCl₃ and a formamide (B127407) like DMF, is another powerful method that can achieve both cyclization and chlorination in one pot to produce 2-chloro-3-formylquinolines from N-arylacetamides.

Introduction of the tert-Butyl Group at the C6 Position

Direct electrophilic substitution, such as a Friedel-Crafts alkylation, on an unsubstituted quinoline ring is often challenging. The nitrogen atom in the quinoline ring acts as a Lewis base and can coordinate with the Lewis acid catalyst, deactivating the ring towards electrophilic attack. quora.com Therefore, the most practical and regioselective approach to introduce the tert-butyl group at the C6 position is to start with a precursor that already contains this substituent.

The use of 4-tert-butylaniline as the starting material in one of the classical quinoline syntheses (Skraup, Doebner-Miller, Combes, or a Conrad-Limpach approach to the 4-quinolone intermediate) is the most direct strategy. This ensures that the tert-butyl group is correctly positioned on the benzene (B151609) ring portion of the resulting quinoline scaffold.

Alternative "contra-Friedel-Crafts" methods have been developed for the tert-butylation of aromatic rings, which involve directed metalation followed by substitution of a sulfinyl group. rsc.orgresearchgate.net However, for the specific synthesis of this compound, starting with 4-tert-butylaniline remains the most straightforward and established pathway.

Innovations in Catalyst-Mediated Synthesis of Quinoline Derivatives

Modern synthetic chemistry has seen a surge in the development of catalyst-mediated reactions that offer milder conditions, higher efficiency, and greater functional group tolerance compared to classical methods.

Transition Metal Catalysis (e.g., Palladium, Copper)

Palladium-catalyzed reactions have become a powerful tool for constructing complex molecules, including quinolines. mdpi.com These methods often involve cross-coupling and annulation strategies. For instance, palladium-catalyzed one-pot syntheses of polysubstituted quinolines from 2-amino aromatic ketones and alkynes have been reported. rsc.org Another approach involves the palladium-catalyzed oxidative cyclization of aryl allyl alcohols and anilines. mdpi.com Furthermore, palladium-catalyzed cascade reactions of o-aminocinnamonitriles with arylhydrazines provide an efficient route to quinolines. nih.gov

Copper-catalyzed syntheses also offer versatile and economical pathways to quinoline derivatives. Copper catalysts can mediate domino reactions of enaminones with 2-halobenzaldehydes to form quinolines. rsc.org They have also been employed in the dehydrogenative coupling of 2-aminobenzyl alcohols with ketones under aerobic conditions. ijstr.org More recently, copper has been used to catalyze the oxidative C-H annulation of quinolines. nih.gov

The table below summarizes some modern transition metal-catalyzed approaches to quinoline synthesis.

| Catalyst | Reactants | Reaction Type | Reference |

| Palladium | 2-Aminoaryl ketones + Alkynes | One-pot Annulation | rsc.org |

| Palladium | Aryl allyl alcohols + Anilines | Oxidative Cyclization | mdpi.com |

| Palladium | o-Aminocinnamonitriles + Arylhydrazines | Cascade Reaction | nih.gov |

| Copper | Enaminones + 2-Halobenzaldehydes | Domino Reaction | rsc.org |

| Copper | 2-Aminobenzyl alcohols + Ketones | Dehydrogenative Coupling | ijstr.org |

Organocatalytic Approaches

Organocatalysis has emerged as a "green" alternative to metal-based catalysis, avoiding the use of potentially toxic and expensive metals. Chiral phosphoric acids, for example, have been successfully employed as efficient organocatalysts in atroposelective Friedländer heteroannulation reactions to produce axially chiral quinolines. nih.govacs.orgacs.org This demonstrates the potential of organocatalysis to not only facilitate the reaction but also to control the stereochemistry of the products.

The Povarov reaction, a [4+2] cycloaddition for the synthesis of tetrahydroquinolines, can also be performed under organocatalytic conditions. acs.org Recent advances have even demonstrated photocatalytic Povarov-type reactions under mild, oxidant-free conditions, further highlighting the move towards more sustainable synthetic methods. rsc.orgrsc.org An iodine-mediated formal [3+2+1] cycloaddition has also been developed as a Povarov-type reaction for quinoline synthesis. organic-chemistry.org

Nanocatalyst Applications

The use of nanocatalysts represents a significant advancement in chemical synthesis, offering benefits such as high surface area-to-volume ratios, enhanced catalytic activity, and improved recyclability compared to conventional homogeneous and heterogeneous catalysts. acs.orgresearchgate.net In quinoline synthesis, nanocatalysts have been employed to facilitate various reaction types, including the widely used Friedländer annulation, under milder and more efficient conditions. acs.orgnih.gov

Research has demonstrated the efficacy of a wide array of nanocatalysts for quinoline synthesis, including those based on iron, copper, zinc, nickel, and gold. acs.orgnih.gov For instance, magnetic nanoparticles (MNPs) like Fe₃O₄ have been functionalized to create highly active and easily recoverable catalysts. nih.gov A core-shell nanocatalyst, Fe₃O₄@SiO₂/ZnCl₂, has been used for the Friedländer synthesis under solvent-free conditions at 60 °C, showcasing high yields and excellent reusability. nih.gov Similarly, copper-based nanocatalysts, such as CuFe₂O₄, have proven effective in aqueous media, aligning with green chemistry principles. nih.gov These catalysts often work by activating carbonyl groups, facilitating the key condensation and cyclization steps of the quinoline-forming reaction. nih.gov

For the specific synthesis of this compound, a nanocatalyst-driven approach could be envisioned starting from 4-tert-butylaniline or a corresponding 2-aminoaryl ketone. A plausible route would involve the Friedländer condensation of 2-amino-5-tert-butylacetophenone with a suitable carbonyl compound, catalyzed by a magnetic nanocatalyst like Fe₃O₄@SiO₂ functionalized with an acidic group. The resulting 6-tert-butyl-4-hydroxyquinoline could then be chlorinated to yield the final product. The use of nanocatalysts in such a process would likely lead to higher yields, shorter reaction times, and a reduction in waste compared to traditional acid-catalyzed methods. acs.org

Table 1: Examples of Nanocatalysts in Quinoline Synthesis

| Nanocatalyst | Reaction Type | Key Advantages | Reference |

|---|---|---|---|

| Fe₃O₄@SiO₂–APTES-TFA | Friedländer Synthesis | Solvent-free, rapid (5 min), high yield (96%) | nih.gov |

| Fe₃O₄@SiO₂/isoniazid/Cu(II) | Friedländer Synthesis | Ethanol solvent, very rapid (2 min), high yield (>90%) | nih.gov |

| CuFe₂O₄ | Friedländer Synthesis | Aqueous media, reusable, high yield (92%) | nih.gov |

| NiO Nanoparticles | Friedländer Synthesis | Catalyst for reactions with various ketones/β-ketoesters | nih.gov |

| Fe₃O₄ NP-cellulose | Three-component reaction | Water solvent, high yields (88-96%), reusable | nih.gov |

Principles of Green Chemistry Applied to Quinoline Synthesis

The twelve principles of green chemistry provide a framework for creating more sustainable chemical processes. ijpsjournal.comresearchgate.net These principles are increasingly being applied to the synthesis of quinolines to mitigate the environmental impact of classical methods like the Skraup and Doebner-von Miller reactions, which are notorious for their use of strong acids, high temperatures, and the generation of toxic byproducts. eurekalert.orgtandfonline.com Green approaches focus on waste prevention, maximizing atom economy, using less hazardous chemicals, employing safer solvents, and increasing energy efficiency. ijpsjournal.comrawdatalibrary.net

Solvent-Free and Water-Mediated Syntheses

A key strategy in green chemistry is the replacement of volatile and hazardous organic solvents. Solvent-free (neat) reactions and the use of water as a reaction medium are highly attractive alternatives. eurekalert.orgijpsjournal.com

Solvent-free synthesis, often promoted by thermal heating or microwave irradiation, eliminates the need for solvents entirely, which simplifies work-up procedures, reduces waste, and can lower costs. eurekaselect.comresearchgate.net Catalysts like bismuth(III) chloride (BiCl₃) and Hβ zeolite have been successfully used to promote the Friedländer reaction between o-aminoaryl ketones and α-methylene ketones under solvent-free conditions, providing excellent yields of polysubstituted quinolines. eurekaselect.comrsc.org

Water is considered a universal green solvent due to its non-toxicity, availability, and unique chemical properties. eurekalert.org Water-mediated reactions, such as the Friedländer annulation catalyzed by potassium bisulfate (KHSO₄), have been developed for the synthesis of polysubstituted quinolines. researchgate.net The hydrophobic effect of water can enhance reaction rates and selectivity. eurekalert.org The synthesis of this compound could be adapted to these green conditions. For example, a solvent-free Friedländer condensation could be performed using a recyclable solid acid catalyst, followed by chlorination. Alternatively, a water-mediated approach could be employed, potentially using a phase-transfer catalyst to facilitate the reaction between aqueous and organic phases.

Table 2: Comparison of Solvent-Free and Water-Mediated Quinoline Syntheses

| Catalyst / Conditions | Solvent | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| BiCl₃ | Solvent-free | Not specified | Excellent | eurekaselect.com |

| Caesium Iodide | Solvent-free | 30 min | Excellent | researchgate.net |

| Hβ zeolite | Solvent-free | Not specified | Good | rsc.org |

| KHSO₄ | Water | Not specified | Good | researchgate.net |

| SnCl₂·2H₂O / Ultrasound | Water | Not specified | Good | researchgate.netnih.gov |

Microwave and Ultrasonic Assisted Methodologies

Microwave (MW) and ultrasound (US) irradiation are energy-efficient techniques that can dramatically accelerate chemical reactions. rawdatalibrary.net These methods often lead to higher yields, improved product purity, and significantly reduced reaction times compared to conventional heating. nih.govrsc.org

Microwave-assisted organic synthesis (MAOS) utilizes the ability of polar molecules to absorb microwave energy and convert it into heat, leading to rapid and uniform heating of the reaction mixture. acs.orgcam.ac.uk This has been applied to various quinoline syntheses, including catalyst-free, multi-component reactions that proceed in minutes with excellent yields. tandfonline.comnih.gov For instance, a modification of the Friedländer methodology using neat acetic acid as both solvent and catalyst with microwave irradiation at 160°C afforded quinolines in just 5-10 minutes. cam.ac.uknih.gov

Ultrasonic-assisted synthesis employs acoustic cavitation—the formation, growth, and collapse of bubbles in a liquid—to create localized hot spots with extreme temperatures and pressures. rsc.orgmdpi.com This enhances mass transfer and reaction rates. This technique has been used for the synthesis of quinoline-imidazole hybrids and other derivatives, offering outstanding benefits in terms of reaction time and energy consumption. nih.govrsc.org A potential synthesis of this compound could involve a microwave-assisted Friedländer reaction, which would be expected to proceed much faster and more efficiently than under conventional heating. benthamdirect.com

Table 3: Advantages of Microwave and Ultrasound in Quinoline Synthesis

| Technique | Catalyst / Reagents | Reaction Time | Yield | Key Advantage | Reference |

|---|---|---|---|---|---|

| Microwave | Acetic Acid | 5-10 min | Excellent | Rapidity, operational simplicity | cam.ac.uknih.gov |

| Microwave | Catalyst-free, 3-component | 8-10 min | 88-96% | High yield, catalyst-free | tandfonline.com |

| Ultrasound | SnCl₂·2H₂O | 4-6 min | Excellent | Rapid, green (water solvent) | researchgate.netmdpi.com |

| Ultrasound | N-alkylation of imidazole | 16-20 min | Good | 20x faster than conventional heating | rsc.org |

Atom-Economy and Waste Minimization Strategies

Atom economy is a measure of how efficiently a chemical process converts the mass of reactants into the desired product. rsc.org Strategies that maximize atom economy are central to green chemistry as they inherently minimize waste. One-pot, multi-component reactions (MCRs) are prime examples of atom-economical processes because they combine several synthetic steps without isolating intermediates, thus saving solvents, energy, and time. acs.org

A highly atom-economical method for quinoline synthesis involves the direct reaction of substituted o-nitrotoluenes with olefins. rsc.orgrsc.org This one-pot procedure, which can be catalyzed by cesium, proceeds via a proposed [2+4] cycloaddition mechanism and uses readily available starting materials, avoiding the need to pre-form an aniline derivative. rsc.org The only byproduct is water, making it a highly efficient process. rsc.org Another advanced strategy is the C-H activation/functionalization of quinoline N-oxides. An iron-catalyzed protocol has been developed that uses no external oxidant and produces only water as a byproduct, resulting in a very low E-factor (a measure of waste generated) of approximately 0.92. rsc.org Adopting such a strategy for a tert-butyl substituted quinoline could significantly shorten the synthetic route and reduce waste compared to traditional multi-step sequences.

Continuous Flow Chemistry and Microreactor Technologies for Quinoline Production

Continuous flow chemistry, which involves performing reactions in a continuously flowing stream within a network of tubes or microreactors, offers numerous advantages over traditional batch processing. researchgate.net These benefits include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), enhanced safety when handling hazardous intermediates, and straightforward scalability. thieme-connect.denih.gov

Microreactors, with their high surface-to-volume ratio, enable rapid heating and cooling and can significantly improve reaction yields and selectivity. tandfonline.comyoutube.com This technology has been successfully applied to quinoline synthesis. For example, a continuous-flow photochemical process has been developed that uses LED irradiation to induce a tandem photoisomerization–cyclization of (E)-2-aminostyryl ketones to form quinolines in minutes. thieme-connect.de This process was shown to be scalable, capable of producing grams of product per hour. researchgate.netvapourtec.com

The production of this compound could be effectively translated to a continuous flow system. A hypothetical setup might involve pumping a solution of 2-amino-5-tert-butylacetophenone and a suitable coupling partner through a heated reactor packed with a solid-supported acid catalyst to form the hydroxyquinoline intermediate. This stream could then be mixed with a chlorinating agent in a second reactor module to generate the final product. Such a process would allow for safe, automated, and efficient production with minimal manual handling. researchgate.netacs.org

Table 4: Features of Continuous Flow Systems for Quinoline Synthesis

| Flow Process | Key Technology | Throughput / Time | Advantage | Reference |

|---|---|---|---|---|

| Photoisomerization-Cyclization | LED (365 nm) Flow Reactor | >1 g/hr | Scalable, efficient, green (light reagent) | researchgate.netvapourtec.com |

| Telescoped Hydrogenation | H-Cube System | High Yield | Multi-step synthesis in continuous flow | thieme-connect.de |

| 3-Cyanoquinoline Synthesis | Photochemical Flow Reactor | Minutes | Safe handling of azide (B81097) intermediates | acs.org |

| General Synthesis | CPC-Systems' CYTOS microreactor | Not specified | Optimization and process development | ingentaconnect.com |

Stereoselective Synthesis of Enantiopure this compound Derivatives (if applicable for future research)

The target molecule, this compound, is achiral and therefore does not exist as enantiomers. However, the principles of stereoselective synthesis would become highly relevant for future research focused on creating chiral derivatives of this compound. Many biologically active quinoline-based drugs are chiral, and often only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or even cause adverse effects.

Future research could explore the introduction of a chiral center elsewhere on the quinoline scaffold or on a substituent. For example, a stereoselective synthesis could be designed to produce a derivative with a chiral group at the 2- or 3-position. This might be achieved through asymmetric catalysis, using a chiral catalyst to control the stereochemical outcome of a key bond-forming reaction, such as an asymmetric aldol or Michael addition in the construction of the quinoline ring. Another approach could involve the use of chiral starting materials derived from the chiral pool. The development of methods to produce enantiopure derivatives of this compound would be a valuable contribution, enabling detailed studies into how chirality influences the biological activity of this particular quinoline scaffold.

Process Optimization and Scalability Considerations for this compound Production

The synthesis of this compound typically proceeds through a multi-step route, with the Gould-Jacobs reaction being a cornerstone for the formation of the core quinoline structure. This is followed by a chlorination step to introduce the chlorine atom at the 4-position. The optimization of this synthetic sequence is paramount for achieving high yields, purity, and throughput, which are essential for industrial-scale operations.

A key precursor in this synthesis is 6-tert-butyl-4-hydroxyquinoline. The Gould-Jacobs reaction, which involves the condensation of an appropriately substituted aniline with an alkoxymethylenemalonic ester, is a well-established method for preparing 4-hydroxyquinoline derivatives. googleapis.comwikipedia.org The reaction is typically followed by cyclization at high temperatures. For the synthesis of 6-tert-butyl-4-hydroxyquinoline, 4-tert-butylaniline serves as the starting aniline derivative.

The subsequent conversion of the hydroxyl group to a chloro group is commonly achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃). This step is critical and requires careful optimization to minimize the formation of byproducts and to ensure complete conversion.

Process Optimization Strategies

The optimization of the synthesis of this compound involves a systematic investigation of various reaction parameters to identify the conditions that provide the best balance of yield, purity, reaction time, and cost. Modern approaches to reaction optimization often employ high-throughput screening and statistical methods like Design of Experiments (DoE) to efficiently explore the complex interplay of multiple variables.

Key parameters that are typically optimized include:

Temperature: Both the cyclization step in the Gould-Jacobs reaction and the chlorination step are highly temperature-dependent. Finding the optimal temperature profile is crucial for maximizing reaction rates while minimizing decomposition and side reactions.

Reaction Time: Determining the minimum time required for complete conversion at a given temperature is essential for maximizing reactor throughput.

Catalyst Loading: In catalyzed reactions, optimizing the amount of catalyst is critical for achieving high efficiency without incurring unnecessary costs or complicating purification.

Reactant Stoichiometry: Adjusting the molar ratios of the reactants can significantly impact the yield and selectivity of the desired product.

Solvent Selection: The choice of solvent can influence reaction rates, solubility of intermediates and products, and the ease of product isolation. In recent years, there has been a push towards solvent-free or "green" solvent conditions to improve the environmental footprint of chemical processes.

A significant advancement in the chlorination of similar heterocyclic compounds is the use of equimolar amounts of POCl₃ in a solvent-free process. This approach, often carried out in a sealed reactor at elevated temperatures, offers several advantages over traditional methods that use a large excess of POCl₃. These benefits include reduced raw material costs, simplified work-up procedures, and a lower environmental burden.

Scalability Considerations

Translating a laboratory-scale synthesis to an industrial process introduces a new set of challenges that must be addressed to ensure safe, reliable, and economical production. For the synthesis of this compound, the following scalability factors are of particular importance:

Heat Transfer: Exothermic reactions, such as the cyclization and chlorination steps, can be difficult to manage on a large scale. Efficient heat removal is critical to prevent thermal runaways and maintain consistent reaction temperatures. The design of the reactor, including its surface area-to-volume ratio and the use of cooling jackets, is a key consideration.

Mass Transfer: In heterogeneous reaction mixtures, ensuring efficient mixing is crucial for achieving consistent reaction rates and yields. The choice of agitator design and mixing speed becomes increasingly important as the scale of the reaction increases.

Reagent Handling and Addition: The safe handling and controlled addition of corrosive and reactive reagents like POCl₃ are paramount in a large-scale setting. Automated dosing systems are often employed to ensure precise control and minimize operator exposure.

Product Isolation and Purification: The method of product isolation and purification must be scalable and efficient. While laboratory-scale purifications often rely on column chromatography, this is often not feasible for large quantities. Alternative methods such as crystallization, distillation, and extraction are preferred for industrial production. The development of a robust crystallization process is often a key focus during scale-up to ensure high purity and good recovery of the final product.

Process Safety: A thorough hazard and operability (HAZOP) study is essential to identify and mitigate potential safety risks associated with the large-scale production of this compound. This includes understanding the thermal stability of intermediates and the potential for runaway reactions.

"One-Pot" Processes: To improve industrial efficiency and reduce waste, the development of "one-pot" or telescoping synthesis, where intermediates are not isolated, is highly desirable. For instance, a process where the trimethyl pyruvic acid formed in one step is directly reacted with thiocarbohydrazide (B147625) without isolation has been reported for the synthesis of a related heterocyclic compound, highlighting the potential for simplifying industrial processes. google.com

The successful scale-up of this compound production relies on a multidisciplinary approach that combines expertise in organic chemistry, chemical engineering, and process safety. Careful planning and execution of process development studies are essential to ensure a smooth transition from the laboratory to the manufacturing plant.

Chemical Reactivity and Advanced Functionalization of 6 Tert Butyl 4 Chloro Quinoline

Nucleophilic Aromatic Substitution (SNAr) Reactions at the C4-Chloro Position

Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of 6-tert-butyl-4-chloroquinoline. wikipedia.org The electron-withdrawing effect of the nitrogen atom in the quinoline (B57606) ring makes the C4 position electron-deficient and thus susceptible to attack by nucleophiles. researchgate.netlibretexts.org This reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org The presence of a good leaving group, in this case, the chloride ion, facilitates the second step of the reaction, which is the elimination of the leaving group to restore aromaticity. wikipedia.org The reactivity of 4-chloroquinolines in SNAr reactions is well-documented, often showing higher reactivity compared to their 2-chloro counterparts in certain reactions. researchgate.net

The displacement of the C4-chloro group by nitrogen nucleophiles is a widely used strategy to synthesize a variety of 4-aminoquinoline (B48711) derivatives. This reaction can be carried out with a range of amines, including primary and secondary aliphatic and aromatic amines, as well as ammonia (B1221849) equivalents. nih.gov The reaction conditions for amination can vary depending on the nucleophilicity of the amine and the specific substitution pattern of the quinoline. In many cases, the reaction can be performed by heating the chloroquinoline with the amine in a suitable solvent, sometimes in the presence of a base to neutralize the HCl generated during the reaction. mdpi.com

Table 1: Examples of Amination Reactions of 6-tert-Butyl-4-chloro-quinoline

| Nucleophile | Reagent Example | Product |

| Primary Amine | Aniline (B41778) | 6-tert-Butyl-N-phenylquinolin-4-amine |

| Secondary Amine | Piperidine | 6-tert-Butyl-4-(piperidin-1-yl)quinoline |

| Azole | 1H-1,2,4-Triazole | 6-tert-Butyl-4-(1H-1,2,4-triazol-1-yl)quinoline |

The C4-chloro substituent can also be readily displaced by oxygen and sulfur nucleophiles to yield 4-alkoxy and 4-thioalkoxy-quinolines, respectively. Alkoxylation is typically achieved by treating the chloroquinoline with an alcohol in the presence of a strong base, such as sodium hydride, to generate the more nucleophilic alkoxide ion. Similarly, thiolation can be carried out using thiols and a base. These reactions broaden the range of functional groups that can be introduced onto the quinoline scaffold. researchgate.net

Table 2: Examples of Alkoxylation and Thiolation Reactions

| Reaction | Nucleophile | Reagent Example | Product |

| Alkoxylation | Methoxide | Sodium Methoxide | 6-tert-Butyl-4-methoxyquinoline |

| Thiolation | Thiophenolate | Sodium Thiophenolate | 6-tert-Butyl-4-(phenylthio)quinoline |

The introduction of a cyano or an azido (B1232118) group at the C4 position can be accomplished through SNAr reactions with cyanide or azide (B81097) salts, respectively. The cyano group is a versatile functional group that can be further transformed into carboxylic acids, amides, or amines. The azido group is also a useful synthetic handle, for instance, in click chemistry reactions or for its conversion to an amino group. These reactions typically require polar aprotic solvents to facilitate the dissolution of the inorganic salts and to promote the SNAr mechanism.

Table 3: Examples of Cyanation and Azidation Reactions

| Reaction | Nucleophile | Reagent Example | Product |

| Cyanation | Cyanide | Sodium Cyanide | 6-tert-Butylquinoline-4-carbonitrile |

| Azidation | Azide | Sodium Azide | 4-Azido-6-tert-butylquinoline |

Metal-Catalyzed Cross-Coupling Reactions Involving this compound Scaffolds

Metal-catalyzed cross-coupling reactions represent a powerful set of tools for the formation of carbon-carbon and carbon-heteroatom bonds, and 4-chloroquinolines are often suitable substrates for these transformations. These reactions typically employ a palladium catalyst and allow for the introduction of a wide array of substituents onto the quinoline core under relatively mild conditions. researchgate.net

The Suzuki-Miyaura coupling reaction is a versatile method for the formation of C-C bonds by reacting an organohalide with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. nih.gov 4-Chloroquinolines can undergo Suzuki-Miyaura coupling to produce 4-arylquinoline derivatives. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and can be tailored depending on the specific substrates being coupled.

Table 4: Typical Conditions for Suzuki-Miyaura Coupling of this compound

| Component | Example |

| Organoboron Reagent | Phenylboronic acid |

| Palladium Catalyst | Pd(PPh₃)₄ or Pd(OAc)₂ |

| Base | Na₂CO₃, K₂CO₃, or Cs₂CO₃ |

| Solvent | Toluene, Dioxane, or DMF/Water |

| Product | 6-tert-Butyl-4-phenylquinoline |

The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, such as an amine, which also often serves as the solvent. wikipedia.orgorganic-chemistry.org The reaction can be performed under mild conditions and tolerates a wide range of functional groups. wikipedia.orgnih.gov The alkynylation of 6-tert-butyl-4-chloroquinoline via the Sonogashira coupling would yield 4-alkynylquinoline derivatives, which are valuable building blocks in medicinal chemistry and materials science. Copper-free Sonogashira protocols have also been developed. nih.govnih.gov

Table 5: Typical Conditions for Sonogashira Coupling of this compound

| Component | Example |

| Terminal Alkyne | Phenylacetylene |

| Palladium Catalyst | Pd(PPh₃)₂Cl₂ |

| Copper Co-catalyst | Copper(I) iodide (CuI) |

| Base | Triethylamine or Diisopropylamine |

| Solvent | THF or DMF |

| Product | 6-tert-Butyl-4-(phenylethynyl)quinoline |

Heck and Stille Coupling Reactions

The presence of a chloro-substituent at the 4-position of the quinoline ring makes 6-tert-butyl-4-chloroquinoline a suitable substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental for constructing carbon-carbon bonds.

The Heck reaction allows for the arylation or vinylation of the quinoline core. While specific examples directly involving 6-tert-butyl-4-chloroquinoline are not extensively documented in readily available literature, the general reactivity of chloroquinolines in Heck couplings is well-established. The reaction typically involves the coupling of the chloroquinoline with an alkene in the presence of a palladium catalyst, a base, and a phosphine (B1218219) ligand. The bulky tert-butyl group at the 6-position may exert some steric influence on the reaction kinetics, but it is not expected to prevent the reaction.

The Stille reaction offers another powerful method for carbon-carbon bond formation, utilizing organostannane reagents. organic-chemistry.org The reaction of 6-tert-butyl-4-chloroquinoline with an organostannane (R-SnBu₃) in the presence of a palladium catalyst would yield the corresponding 4-substituted-6-tert-butylquinoline. organic-chemistry.org The Stille coupling is known for its tolerance of a wide range of functional groups and the relative stability of the organostannane reagents. organic-chemistry.orgorgsyn.org The choice of palladium catalyst and ligands, such as bulky, electron-rich phosphines, can be crucial for achieving high yields, especially with less reactive aryl chlorides. orgsyn.orgharvard.edu The reaction mechanism proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. organic-chemistry.org

Table 1: Comparison of Heck and Stille Coupling Reactions

| Feature | Heck Reaction | Stille Reaction |

| Coupling Partner | Alkenes | Organostannanes |

| Bond Formed | C-C (alkenyl or aryl) | C-C |

| Catalyst | Palladium complex | Palladium complex |

| Key Advantage | Atom economy (no stoichiometric metallic waste from the coupling partner) | High functional group tolerance |

| Key Disadvantage | Can have issues with regioselectivity with certain alkenes | Toxicity of organotin compounds |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org This reaction is highly valuable for synthesizing aryl amines from aryl halides. wikipedia.org In the context of 6-tert-butyl-4-chloroquinoline, this reaction allows for the introduction of a variety of amino groups at the 4-position, which is a key step in the synthesis of many biologically active compounds. nih.gov

The reaction involves the coupling of 6-tert-butyl-4-chloroquinoline with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The development of specialized ligands, often bulky and electron-rich, has been critical to the success of this reaction with less reactive aryl chlorides. wikipedia.org For instance, the use of bidentate phosphine ligands like BINAP and DPPF has been shown to improve reaction rates and yields. wikipedia.org The mechanism involves an oxidative addition of the aryl chloride to the palladium(0) catalyst, followed by coordination of the amine, deprotonation, and finally, reductive elimination to form the desired amine and regenerate the catalyst. wikipedia.org

A study on the selective Buchwald-Hartwig amination of 6-bromo-2-chloroquinoline (B23617) demonstrated that selective C-N coupling at the bromide position could be achieved in the presence of the chloride, highlighting the potential for controlled, sequential functionalization. nih.gov A similar selectivity could be anticipated for di-halogenated tert-butyl quinolines.

Electrophilic Substitution on the Quinoline Ring of this compound

The quinoline ring system is generally deactivated towards electrophilic substitution compared to benzene (B151609), due to the electron-withdrawing effect of the nitrogen atom. The presence of the chloro and tert-butyl groups further influences the regioselectivity of these reactions.

Nitration and Halogenation Patterns

Nitration of quinoline typically occurs at the 5- and 8-positions. In the case of 6-tert-butyl-4-chloroquinoline, the bulky tert-butyl group at the 6-position would sterically hinder attack at the 5-position. Therefore, nitration would be expected to occur predominantly at the 8-position. The reaction of 4,6-di(tert-butyl)-3-nitro-1,2-benzoquinone with 2-methylquinoline (B7769805) has been studied, which provides some insight into the reactivity of related nitro-substituted aromatic compounds. nih.gov

Halogenation (bromination or chlorination) of the quinoline ring also generally favors the 5- and 8-positions. Similar to nitration, the steric bulk of the tert-butyl group would likely direct halogenation to the 8-position. The conditions for halogenation (e.g., choice of halogenating agent and solvent) can be tuned to control the outcome.

Sulfonation and Acylation Reactions

Sulfonation of quinoline typically requires harsh conditions and yields a mixture of products, with the 8-sulfonic acid often being a major product upon heating. For 6-tert-butyl-4-chloroquinoline, sulfonation would be expected to be challenging and likely to occur at the 8-position, if at all, due to the deactivating effects of the chloro group and the nitrogen atom.

Friedel-Crafts acylation on the quinoline ring is generally difficult and often results in low yields due to the deactivation of the ring and the complexation of the Lewis acid catalyst with the nitrogen atom. When it does occur, substitution is favored on the benzene ring portion of the quinoline system. For 6-tert-butyl-4-chloroquinoline, acylation would be predicted to be very sluggish and, if successful, would likely occur at the 8-position.

Directed Metalation and Lithiation Strategies for Regioselective Functionalization

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. organic-chemistry.orgwikipedia.org This strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho-position. wikipedia.orgbaranlab.org

In the quinoline system, the nitrogen atom itself can act as a directing group, although its effectiveness can be variable. The chloro-substituent at the 4-position is also known to be a moderate directing group. organic-chemistry.org For 6-tert-butyl-4-chloroquinoline, lithiation could potentially be directed to the 5-position by the combined electronic and steric influence of the existing substituents, although this would need to be confirmed experimentally. The resulting lithiated species can then be trapped with various electrophiles to introduce a wide range of functional groups with high regioselectivity. The use of strong, sterically hindered bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) is often necessary to achieve efficient deprotonation. uwindsor.ca

Functional Group Interconversions and Modifications of the tert-Butyl Group

The functional groups on the 6-tert-butyl-4-chloroquinoline scaffold can be interconverted to access a wider range of derivatives.

The chloro group at the 4-position can be replaced by other functionalities through nucleophilic aromatic substitution, although this is generally less facile than on a simple benzene ring. However, palladium-catalyzed reactions, as discussed above, provide a more versatile route for the replacement of the chloro group.

The tert-butyl group is generally a robust and unreactive functional group. However, under specific and often harsh conditions, it can be modified. For instance, electrophilic attack on the tert-butyl group itself is unlikely. It is more plausible that functionalization would occur on the quinoline ring, as described in the sections above. Conversion of the tert-butyl group to other alkyl groups or functional groups directly is not a straightforward transformation and would likely require multi-step synthetic sequences, possibly involving initial functionalization of the quinoline ring followed by more complex rearrangements or degradation pathways. More commonly, functional group interconversions focus on more reactive sites of the molecule. ub.eduvanderbilt.eduimperial.ac.ukorganic-chemistry.org

Oxidation and Reduction Chemistry of the Quinoline Core

The oxidation and reduction of the quinoline nucleus are fundamental transformations that allow for the introduction of new functionalities and modification of the electronic properties of the heterocyclic system.

Oxidation:

The nitrogen atom in the quinoline ring is susceptible to oxidation, most commonly forming N-oxides. This transformation is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxide is a versatile intermediate. The N-oxide functionality can activate the quinoline ring for further reactions, including nucleophilic substitution and cycloaddition. For this compound, oxidation to the corresponding N-oxide would be expected to proceed readily.

Reduction:

The reduction of the quinoline ring can lead to various hydrogenated products, including dihydroquinolines and tetrahydroquinolines. Catalytic hydrogenation is a common method for achieving this transformation. The choice of catalyst, solvent, and reaction conditions can influence the extent and regioselectivity of the reduction. For 4-chloroquinolines, the reduction of the pyridine (B92270) ring is a common outcome. In the case of this compound, catalytic hydrogenation would likely yield 6-tert-butyl-4-chloro-1,2,3,4-tetrahydroquinoline. The bulky tert-butyl group is not expected to interfere significantly with the hydrogenation of the pyridine ring.

| Reaction Type | Reagent/Catalyst | Potential Product |

| Oxidation | m-CPBA | This compound N-oxide |

| Reduction | H₂, Pd/C | 6-tert-Butyl-4-chloro-1,2,3,4-tetrahydroquinoline |

Cycloaddition Reactions and Annulation Strategies with this compound

Cycloaddition and annulation reactions are powerful tools for the construction of complex polycyclic and heterocyclic systems from relatively simple starting materials.

Cycloaddition Reactions:

The quinoline ring can participate in cycloaddition reactions, acting as either a diene or a dienophile, depending on the reaction partner and conditions. In the context of this compound, the electron-withdrawing nature of the chloro group and the quinoline nitrogen atom make the carbocyclic ring potentially suitable as a diene component in Diels-Alder reactions, particularly with electron-rich dienophiles. Conversely, the C2=C3 double bond of the pyridine ring could act as a dienophile in reactions with suitable dienes. The steric hindrance from the tert-butyl group at the 6-position could influence the regioselectivity and feasibility of such reactions.

Annulation Strategies:

Annulation reactions involve the formation of a new ring fused to the existing quinoline scaffold. Starting from this compound, various strategies can be envisioned. For instance, the chloro group at the 4-position can be displaced by a nucleophile that also contains a reactive functional group, which can then undergo an intramolecular cyclization to form a new ring. Another approach could involve the functionalization of the carbocyclic ring, followed by a ring-closing reaction. These strategies would lead to the synthesis of novel, complex polycyclic aromatic compounds with the 6-tert-butyl-quinoline core.

| Reaction Type | Reactant Type | Potential Product |

| [4+2] Cycloaddition | Electron-rich dienophile | Fused polycyclic system |

| Annulation | Bifunctional nucleophile | Fused heterocyclic system |

Computational and Theoretical Investigations of 6 Tert Butyl 4 Chloro Quinoline

Quantum Chemical Calculations of Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are employed to model the electronic structure, providing a basis for interpreting molecular behavior. For instance, a study on the related compound 6-chloroquinoline (B1265530) (6CQ) utilized DFT with the B3LYP method and 6-311++G(d,p) basis set to investigate its spectroscopic and electronic features. dergipark.org.tr Such calculations for 6-tert-butyl-4-chloroquinoline would similarly elucidate the influence of the tert-butyl and chloro substituents on the quinoline (B57606) core.

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital most likely to donate electrons, representing nucleophilic character, while the LUMO is the most likely to accept electrons, indicating electrophilic character. ossila.com

The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. muni.cz A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. muni.cz Conversely, a small gap indicates a molecule is more prone to chemical reactions. dergipark.org.tr

For example, in a theoretical study of 6-chloroquinoline, the HOMO was found to be distributed over the entire molecule, while the LUMO was concentrated on the benzene (B151609) ring. dergipark.org.tr The HOMO-LUMO energy gap for 6-chloroquinoline was calculated to be 4.58 eV. dergipark.org.tr For 6-tert-butyl-4-chloroquinoline, the addition of the electron-donating tert-butyl group would be expected to raise the HOMO energy, potentially narrowing the HOMO-LUMO gap and thus increasing its reactivity compared to 6-chloroquinoline.

Table 1: Key Quantum Chemical Parameters and Their Significance

| Parameter | Description | Significance for 6-tert-Butyl-4-chloro-quinoline |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the electron-donating ability of the molecule. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | A smaller gap suggests higher chemical reactivity and lower kinetic stability. muni.cz |

| Ionization Potential (I) | The minimum energy required to remove an electron. Approximated as I ≈ -EHOMO. | Relates to the molecule's ability to undergo oxidation. |

| Electron Affinity (A) | The energy released when an electron is added. Approximated as A ≈ -ELUMO. | Relates to the molecule's ability to undergo reduction. |

| Electronegativity (χ) | The ability of a molecule to attract electrons. Calculated as χ ≈ (I + A) / 2. | Provides insight into the overall electronic character. |

| Chemical Hardness (η) | Resistance to change in electron distribution. Calculated as η ≈ (I - A) / 2. | Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. dergipark.org.tr |

The Molecular Electrostatic Potential (ESP) surface is a valuable tool for predicting chemical reactivity and intermolecular interactions. It maps the electrostatic potential onto the electron density surface of a molecule, visually representing the charge distribution. researchgate.net

Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. mdpi.com The ESP map also identifies the locations of potential hydrogen bond acceptors (negative regions) and donors (positive regions). mdpi.com

In 6-tert-butyl-4-chloroquinoline, the most negative potential would be expected around the nitrogen atom of the quinoline ring due to its lone pair of electrons, making it a primary site for electrophilic attack and hydrogen bonding. The chlorine atom would also exhibit negative potential. Positive potential would likely be found on the hydrogen atoms of the aromatic ring and the tert-butyl group. Analysis of the ESP is crucial for understanding how the molecule will interact with other molecules, including biological receptors. researchgate.net

Density Functional Theory (DFT) Studies on Conformational Preferences and Energetics

DFT calculations are widely used to determine the most stable three-dimensional structure (conformation) of a molecule by calculating the energies of different spatial arrangements. chemrxiv.orgresearchgate.net For 6-tert-butyl-4-chloroquinoline, the primary conformational flexibility arises from the rotation of the tert-butyl group around the C-C bond connecting it to the quinoline ring.

While the quinoline ring system itself is rigid and planar, DFT calculations can identify the rotational barriers and the minimum energy conformer of the tert-butyl group. Although specific studies on 6-tert-butyl-4-chloroquinoline are not available, research on similarly substituted quinolines demonstrates that steric hindrance between the substituent and adjacent protons on the ring dictates the preferred orientation. researchgate.net These calculations provide essential data on the molecule's ground-state geometry, which is the basis for all other computational investigations like docking and FMO analysis.

Molecular Docking and Dynamics Simulations for this compound Interactions with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein or nucleic acid. amazonaws.com This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a potential drug and its biological target. nih.gov

Quinoline derivatives are a well-known scaffold in medicinal chemistry, with compounds showing activity against a range of targets, including cancer cells, HIV reverse transcriptase, and SARS-CoV-2 proteases. nih.govnih.govnih.gov Docking studies on various chloro- and bromo-substituted quinolines have shown potent inhibitory activity, for example, against HIV reverse transcriptase. nih.gov

A molecular docking simulation of 6-tert-butyl-4-chloroquinoline would involve placing the molecule into the binding site of a specific protein target. The program would then calculate the most stable binding poses and estimate the binding energy, with more negative values indicating a stronger interaction. amazonaws.com The results would highlight key non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, between the ligand and the amino acid residues of the protein, providing a rationale for its potential biological activity. rsc.org

Prediction of Spectroscopic Signatures and Their Correlation with Structure

Computational methods can predict various spectroscopic signatures, such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible spectra. dergipark.org.tr DFT calculations, for example, can compute the chemical shifts (¹H and ¹³C NMR) and vibrational frequencies (IR) for a given molecular structure.

Comparing these predicted spectra with experimental data serves as a powerful validation of the computed structure. dergipark.org.tr For instance, a detailed study on 6-chloroquinoline successfully correlated the experimental FT-IR, UV-Vis, and NMR spectra with theoretical values obtained via DFT calculations. dergipark.org.tr Any discrepancies can point to specific molecular interactions or environmental effects not accounted for in the calculation. For 6-tert-butyl-4-chloroquinoline, theoretical prediction of its NMR spectrum would help in the assignment of protons and carbons, especially for the complex aromatic region of the quinoline ring system.

Analysis of Non-Covalent Interactions: Hydrogen Bonding, Halogen Bonding, Pi-Stacking

Non-covalent interactions are the primary forces governing molecular recognition, such as a drug binding to its protein target. wikipedia.org The structure of 6-tert-butyl-4-chloroquinoline allows for several key types of non-covalent interactions.

Hydrogen Bonding: The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor, forming a bond with a hydrogen bond donor group (like an -OH or -NH from a protein residue). youtube.com

Halogen Bonding: The chlorine atom at the 4-position can participate in halogen bonding. This is an interaction where the electrophilic region on the outer side of the chlorine atom (the σ-hole) interacts favorably with a nucleophilic site, such as a lone pair on an oxygen or nitrogen atom. This type of interaction is increasingly recognized as crucial in drug design. wikipedia.org

Pi-Stacking (π-π Interactions): The flat, aromatic quinoline ring system can stack with other aromatic systems, such as the side chains of amino acids like phenylalanine, tyrosine, or tryptophan. unimi.it These interactions are vital for the stabilization of protein-ligand complexes.

Computational analysis can quantify the strength and geometry of these interactions, providing a detailed picture of the molecule's binding landscape.

Table 2: Potential Non-Covalent Interactions for this compound

| Interaction Type | Participating Group on Molecule | Potential Interacting Partner (e.g., in a protein) |

| Hydrogen Bond | Quinoline Nitrogen (Acceptor) | -OH group (Ser, Thr, Tyr), -NH group (Asn, Gln) |

| Halogen Bond | 4-Chloro group (Donor) | Carbonyl oxygen, lone pairs on N or O atoms |

| π-π Stacking | Quinoline aromatic system | Aromatic rings of Phe, Tyr, Trp |

| Hydrophobic | tert-Butyl group, aromatic ring | Aliphatic side chains (Ala, Val, Leu, Ile) |

Rational Design of this compound Analogues Using In Silico Methods

The rational design of analogues of this compound is a key strategy in medicinal chemistry to enhance therapeutic efficacy, improve pharmacokinetic profiles, and reduce potential toxicity. In silico methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are instrumental in this process. These computational tools allow for the virtual screening of large libraries of compounds and the prediction of their biological activity before their actual synthesis, saving significant time and resources.

The design of novel analogues often focuses on modifying the core quinoline scaffold at various positions to probe the structure-activity relationship (SAR). For instance, in the development of anticancer agents, the substitution pattern on the quinoline ring has been shown to be critical for activity. While specific studies on this compound analogues are limited, research on related quinoline derivatives provides a framework for rational design. For example, studies on combretastatin (B1194345) A-4 analogues have shown that the position of the tert-butyl group on the quinoline ring significantly impacts antiproliferative activity. In one such study, a 7-tert-butyl substituted quinoline was found to be more potent than its corresponding 6-tert-butyl analogue, suggesting that the steric bulk of the tert-butyl group is more favorable at the 7-position for that particular biological target. nih.gov

Molecular docking is a powerful technique used to predict the binding orientation and affinity of a ligand to a target protein. In the context of designing analogues of this compound, docking studies can be employed to understand how modifications to the parent molecule affect its interaction with a specific biological target, such as an enzyme or receptor. For example, in the design of novel anti-HIV agents, quinoline derivatives have been docked into the allosteric site of the HIV reverse transcriptase protein. These studies revealed the importance of hydrogen bonding and π-interactions with key amino acid residues for inhibitory activity. nih.gov Analogous in silico approaches could be applied to design this compound derivatives with enhanced activity against various targets.

The following interactive table summarizes molecular docking data for a selection of quinoline derivatives against different biological targets, illustrating the type of information that can be generated through in silico studies to guide analogue design.

| Compound/Analogue | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Reference |

| Quinoline-based Curcumin Analogue | Sterol 14α-demethylase (CYP51) | - | Not Specified | mdpi.com |

| Quinoline-based Iminothiazoline Derivative | Elastase | -7.4 | Gln34, Asn76, Glu80, Thr75, Asn74, Ser37, Tyr38, Leu73 | iipseries.org |

| Quinoline-docetaxel Analogue (6c) | Tubulin | Not Specified | Not Specified | nih.gov |

| 6-Bromo-quinazoline Derivative (8a) | EGFR | -6.7 | Not Specified | |

| 5-hydroxy-N-(4-methyl-2-oxo-1,2-dihydroquinolin-8-yl) thiophene-2-sulfonamide (B153586) (Compound 6) | HIV-RT (PDB:3MEC) | Not Specified | Lys101, Lys103, Val179, Tyr188, Gln190, Gly190, Pro225, Phe227, Tyr318 | nih.gov |

By analyzing such data, medicinal chemists can make informed decisions about which modifications are most likely to lead to improved biological activity. For this compound, this could involve, for example, the introduction of different substituents at the 4-position to replace the chloro group, or the modification of the tert-butyl group at the 6-position to explore the effects of steric and electronic properties on target binding.

Theoretical Reaction Pathway Elucidation for this compound Transformations

Understanding the reaction mechanisms of this compound is crucial for its synthesis and for developing new chemical transformations to create novel analogues. Theoretical methods, particularly Density Functional Theory (DFT) calculations, are powerful tools for elucidating reaction pathways, identifying transition states, and determining the energetics of chemical reactions. While specific theoretical studies on the transformations of this compound are not widely available, the general principles of quinoline chemistry, supported by computational studies on the parent quinoline ring system, can provide significant insights.

The synthesis of the quinoline scaffold itself can be understood through theoretical studies of classical named reactions such as the Skraup, Doebner-von Miller, and Friedländer syntheses. These reactions involve complex sequences of steps, including condensations, cyclizations, and oxidations, the mechanisms of which can be computationally modeled to understand the role of catalysts and reaction conditions.

Transformations of the this compound molecule would likely target the reactive chloro group at the 4-position or the aromatic ring. For instance, the chlorine atom can be displaced by various nucleophiles in nucleophilic aromatic substitution (SNAr) reactions. Theoretical calculations can predict the feasibility of these reactions with different nucleophiles by calculating the activation barriers and reaction energies.

Furthermore, computational studies on the reactivity of the quinoline ring system can help predict the outcomes of electrophilic substitution reactions. DFT calculations on quinoline have shown that the electron density distribution makes certain positions more susceptible to electrophilic attack than others. The presence of the tert-butyl group at the 6-position and the chloro group at the 4-position will further modulate this reactivity, and theoretical calculations can quantify these effects. For example, a computational analysis of the reaction of hydroxyl radicals with quinoline has shown that the activation energies for attack at different carbon atoms vary, with the C2 position being the least reactive in the gas phase. nih.gov

A plausible transformation of this compound is the palladium-catalyzed cross-coupling reaction, such as the Suzuki or Buchwald-Hartwig amination, at the 4-position. Theoretical studies on similar systems can elucidate the catalytic cycle, including the oxidative addition, transmetalation (for Suzuki coupling) or amine coordination (for Buchwald-Hartwig), and reductive elimination steps. A hypothetical reaction pathway for a Suzuki coupling is outlined in the table below.

| Step | Description | Key Intermediates/Transition States |

| 1. Oxidative Addition | The palladium(0) catalyst inserts into the C-Cl bond of this compound. | Pd(0) complex, Oxidative addition transition state, Pd(II) intermediate |

| 2. Transmetalation | The boronic acid derivative transfers its organic group to the palladium(II) center. | Pd(II)-boronic acid complex, Transmetalation transition state, Di-organo-Pd(II) intermediate |

| 3. Reductive Elimination | The two organic groups on the palladium center couple and are eliminated, regenerating the Pd(0) catalyst and forming the final product. | Reductive elimination transition state, Product-Pd(0) complex |

Through such theoretical elucidations, chemists can gain a deeper understanding of the reaction mechanisms, enabling the optimization of reaction conditions and the prediction of potential side products. This knowledge is invaluable for the efficient synthesis of novel this compound analogues with desired properties.

Molecular Interaction Studies and Mechanistic Research on 6 Tert Butyl 4 Chloro Quinoline

Elucidation of Enzyme Inhibition Kinetics and Mechanism by 6-tert-Butyl-4-chloro-quinoline and its Analogues

Quinoline (B57606) and its derivatives are recognized as a versatile scaffold in medicinal chemistry, exhibiting a broad spectrum of enzymatic inhibitory activities. The introduction of various substituents on the quinoline ring can significantly modulate their potency and selectivity.

Kinetic Studies of Enzyme-Ligand Interactions

Kinetic studies of analogous compounds provide critical insights into the potential enzyme inhibitory mechanisms of this compound. For instance, a series of 4-aryl-6-chloro-quinoline derivatives have been evaluated for their inhibitory activity against Hepatitis B Virus (HBV) DNA replication. Several of these compounds demonstrated significant inhibition with IC50 values in the low micromolar range, comparable to the positive control, tenofovir. nih.gov Specifically, certain derivatives showed IC50 values between 4.4 and 9.8 μM. nih.gov

Similarly, studies on other quinoline derivatives have revealed their potential as inhibitors of various enzymes. For example, certain 2-phenylamino-4-phenoxyquinoline derivatives have shown inhibitory activity against HIV-1 reverse transcriptase, with some compounds exhibiting IC50 values comparable to the non-nucleoside reverse transcriptase inhibitor, nevirapine. nih.gov The inhibitory potency of these compounds is often influenced by the nature and position of substituents on the quinoline ring. For instance, structure-activity relationship (SAR) studies on 6-nitroquinazolines, a related heterocyclic system, have shown that modifications at the C(4)-position can significantly impact their inhibitory effects on TNF-alpha production and T cell proliferation. nih.gov

The inhibitory constant, Ki, provides a more direct measure of an inhibitor's potency. nih.govnih.gov For competitive inhibitors, the Ki value can be determined through various graphical methods, such as Dixon plots. youtube.com While specific Ki values for this compound are not available, the methodology for their determination is well-established in the study of enzyme kinetics. nih.govnih.govyoutube.com

Binding Site Characterization (e.g., Active Site, Allosteric Site)

The interaction of quinoline derivatives with enzymes can occur at either the active site or an allosteric site, leading to different modes of inhibition.

Active Site Binding: Many quinoline-based inhibitors are designed to bind to the active site of their target enzymes, often competing with the natural substrate. Molecular docking studies of various quinoline derivatives have elucidated potential binding interactions within the active sites of enzymes like HIV-1 reverse transcriptase and penicillin-binding protein 2a (PBP2a). nih.gov In the case of PBP2a, interactions of 4-aminoquinoline (B48711) derivatives involve hydrophobic interactions with residues such as ALA601 and ILE614, and hydrogen bonding with GLN521. nih.gov

Allosteric Site Binding: Quinoline scaffolds have also been identified as allosteric modulators of various enzymes and receptors. nih.govnih.govresearchgate.net Allosteric modulators bind to a site distinct from the orthosteric (active) site, inducing a conformational change in the protein that alters its activity. rsc.org For example, quinoline and pyrimidine-based compounds have been developed as allosteric activators of the sarco/endoplasmic reticulum calcium ATPase (SERCA), with some analogues exhibiting sub-micromolar potency. nih.gov Docking studies of these activators suggest a binding site near the enzyme's ATP binding pocket, implying a mechanism of accelerating the catalytic cycle. nih.gov Similarly, certain 1H-imidazo[4,5-c]quinolin-4-amine derivatives have been identified as allosteric modulators of the A3 adenosine (B11128) receptor. nih.gov

The bulky tert-butyl group at the 6-position and the chloro group at the 4-position of this compound would likely influence its binding mode, potentially favoring interactions within hydrophobic pockets of either active or allosteric sites.

Analysis of Receptor Binding Affinities and Modalities of this compound

The quinoline framework is a common feature in ligands targeting a variety of receptors. The affinity and modality (agonist, antagonist, or modulator) are highly dependent on the substitution pattern of the quinoline ring.

Quantitative Binding Assays

Quantitative binding assays are crucial for determining the affinity of a ligand for its receptor, typically expressed as the dissociation constant (Kd) or the inhibition constant (Ki). Studies on quinoline derivatives have reported a wide range of binding affinities for different receptors. For instance, certain quinoline derivatives have been identified as tachykinin NK3 receptor antagonists. google.comgoogle.com

In a study of quinoline derivatives as allosteric modulators of the A3 adenosine receptor, Ki values were determined using radioligand binding assays. nih.gov The affinity of these compounds is influenced by the nature of the substituents on the quinoline ring.

While specific binding data for this compound is not available, the established methodologies for quantitative binding assays would be applicable to determine its receptor binding profile.

Ligand-Receptor Complex Formation and Dissociation Kinetics

The kinetics of ligand-receptor complex formation (association rate constant, kon) and dissociation (dissociation rate constant, koff) determine the residence time of a drug at its target, which can be a critical factor for its pharmacological effect. The ratio of koff to kon defines the equilibrium dissociation constant (Kd).

Studies on chloroquine (B1663885), a well-known 4-chloroquinoline (B167314) derivative, have characterized its interaction with DNA, revealing an intercalation mode with a dissociation constant (KD) of approximately 200 ± 100 μM in physiological salt. nih.gov While this interaction is with DNA rather than a receptor protein, the principles of determining binding kinetics are transferable. Isothermal titration calorimetry (ITC) is a powerful technique to measure the thermodynamic parameters of binding, including the dissociation constant and enthalpy and entropy changes. nih.gov

Investigations into this compound Interactions with Nucleic Acids and Proteins

The planar aromatic structure of the quinoline ring system makes it a prime candidate for interaction with biomacromolecules like nucleic acids and proteins.

Interaction with Nucleic Acids:

Many quinoline derivatives are known to interact with DNA, primarily through intercalation. nih.govmdpi.com This involves the insertion of the planar quinoline ring between the base pairs of the DNA double helix. This interaction can lead to conformational changes in the DNA, potentially interfering with processes like replication and transcription.

Studies on diquinolines have shown that the nature of the linker and substituents on the quinoline ring influences whether the binding is monofunctional or bifunctional (bis-intercalation). nih.gov The binding affinity of these compounds for calf thymus DNA has been reported to be in the range of (1.2-12) x 10^4 M-1. nih.gov Kinetic measurements have shown that these DNA-diquinoline complexes can dissociate very rapidly. nih.gov

The binding of chloroquine to double-stranded DNA has been shown to be an entropically driven process. nih.gov The presence of the tert-butyl group on this compound may influence the energetics and geometry of DNA intercalation.

Interaction with Proteins:

Beyond specific enzyme and receptor binding pockets, quinoline derivatives can also interact with other proteins. For example, a photoaffinity-labeled quinoline-based drug has been shown to directly bind to the multidrug resistance protein (MRP), a member of the ABC transporter family. nih.gov This binding was specific and could be inhibited by other known MRP substrates. nih.gov

Furthermore, steroid-quinoline hybrids have been developed to inhibit and reverse protein aggregation processes, such as those involving the Aβ peptide implicated in Alzheimer's disease. acs.org This suggests that the quinoline scaffold can be utilized to target protein-protein interactions and pathological protein aggregation.

The physicochemical properties of this compound, particularly its lipophilicity conferred by the tert-butyl group, would likely play a significant role in its protein binding profile.

DNA/RNA Intercalation and Groove Binding Studies

A thorough review of scientific literature and databases reveals no specific studies focused on the intercalation or groove binding properties of this compound with DNA or RNA. While the quinoline scaffold is a known feature in some DNA intercalating agents, experimental data detailing the specific binding mode, affinity, and sequence preference for this compound is not available. Research into how the tert-butyl and chloro substitutions on the quinoline ring might influence nucleic acid interactions has not been published.

Protein-Ligand Interaction Mapping

There is no publicly available research that maps the protein-ligand interactions of this compound. Consequently, there are no data identifying specific protein targets, binding affinities, or the molecular forces (such as hydrogen bonds, hydrophobic interactions, or van der Waals forces) that would govern its interaction with any protein. Computational or experimental studies, such as X-ray crystallography, NMR spectroscopy, or thermal shift assays, have not been reported for this specific compound.

Unraveling the Molecular Basis of Cellular Processes Modulated by this compound (In Vitro Studies)

No experimental studies detailing the membrane permeability or transport mechanisms of this compound are present in the available literature. Passive diffusion is a common mechanism for small, lipophilic molecules to cross cell membranes. nih.govresearchgate.net The structural features of this compound, including its quinoline core and tert-butyl group, suggest it may possess some degree of lipophilicity, but without experimental validation through methods like the parallel artificial membrane permeability assay (PAMPA) or Caco-2 cell assays, its ability to permeate biological membranes remains uncharacterized.

Research on the subcellular distribution and compartmentalization of this compound has not been documented. Therefore, there is no information on whether the compound localizes to specific organelles such as the nucleus, mitochondria, or endoplasmic reticulum. Such studies, often conducted using fluorescently-tagged analogues or subcellular fractionation followed by analytical detection, are crucial for understanding a compound's mechanism of action and potential sites of toxicity.

Identification of Off-Target Interactions and Their Molecular Basis for Selectivity Profiling

No studies have been published that identify or characterize off-target interactions for this compound. Selectivity profiling, which involves screening a compound against a panel of receptors, enzymes, and ion channels, is essential for determining its specificity and potential for unintended biological effects. The molecular basis for the selectivity of this compound is therefore unknown.

Exploration of Photophysical and Photochemical Mechanisms of this compound in Biological Systems (e.g., as fluorescent probes)